molecular formula C12H10N4 B11893836 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-68-4

1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11893836
CAS No.: 53645-68-4
M. Wt: 210.23 g/mol
InChI Key: WIVNFAGULSGUCF-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterobicyclic organic compound with the molecular formula C12H10N4 . It belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases, allowing them to function as bioisosteric replacements for adenine in ATP-competitive kinase inhibition . This core structure is of significant interest in oncological research, particularly for the development of targeted therapies . The crystal structure of the compound reveals a nearly planar fused heterobicyclic ring system, with molecules stacking in a head-to-tail manner along the crystal lattice through π–π interactions . Researchers utilize this compound and its derivatives primarily as a key precursor or model compound for designing and synthesizing novel small-molecule inhibitors targeting critical kinases involved in cancer cell proliferation . Its structural features make it a versatile template for probing enzyme active sites. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for developing potent inhibitors against various cancer-relevant enzymes, including Receptor Tyrosine Kinases (RTKs) . While the specific biological profile of the parent compound is under investigation, closely related analogs have demonstrated potent activity against essential cancer targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR-2) . This suggests its value in structure-activity relationship (SAR) studies aimed at creating multi-targeted anticancer agents capable of overcoming tumor resistance . Furthermore, derivatives based on this core structure have shown promising antiproliferative activities in vitro against a panel of human cancer cell lines, including MCF-7 (breast), HCT116 (colorectal), and HepG-2 (hepatocellular carcinoma) . The compound serves as a critical intermediate in chemical synthesis. It can be prepared via a Suzuki cross-coupling reaction between 1-methyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine and phenylboronic acid, using a palladium catalyst such as PdCl2(dppf) and a base like K2CO3 in a mixture of THF and a small amount of water . This material is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53645-68-4

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

1-methyl-4-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H10N4/c1-16-12-10(7-15-16)11(13-8-14-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

WIVNFAGULSGUCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chlorination Step

The dihydro precursor is treated with POCl₃ under reflux to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Reaction Conditions

  • Substrate : 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolopyrimidin-4-one (1.0 equiv)

  • Chlorinating Agent : POCl₃ (3.0 equiv)

  • Base : Trimethylamine (2.0 equiv)

  • Temperature : 110°C (reflux)

  • Yield : 85–90%

Hydrazinolysis Step

The chlorinated intermediate undergoes nucleophilic substitution with methylhydrazine in ethanol under reflux:

Reaction Conditions

  • Substrate : 4-chloro-6-methyl-1-phenyl-1H-pyrazolopyrimidine (1.0 equiv)

  • Nucleophile : Methylhydrazine (1.5 equiv)

  • Solvent : Ethanol

  • Temperature : 80°C (reflux)

  • Yield : 70–75%

This method offers moderate yields but requires careful handling of POCl₃, a corrosive and moisture-sensitive reagent.

Palladium-Catalyzed Direct C–H Arylation

A regioselective Pd-catalyzed arylation protocol enables the functionalization of preformed pyrazolo[3,4-d]pyrimidine scaffolds. While primarily used for derivatization, this approach can be adapted for synthesizing the parent compound by selecting appropriate precursors.

General Procedure

  • Substrate : 1-methyl-4-phenyl-1H-pyrazolopyrimidine (1.0 equiv)

  • Arylating Agent : Iodobenzene (2.0 equiv)

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF

  • Temperature : 120°C

  • Yield : 65–70%

Density functional theory (DFT) calculations using the B3LYP functional corroborate the stability of the aryl-substituted product, with bond lengths and angles consistent with experimental data.

Multi-Step Synthesis via Piperazine Intermediates

A patent-pending route involves the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine as a key intermediate, which is subsequently functionalized to yield the target compound.

Intermediate Synthesis

Piperazine acetate is synthesized via nucleophilic aromatic substitution between 3-methyl-1-phenyl-1H-pyrazol-5-amine and piperazine in toluene.

Reaction Conditions

  • Substrate : 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent : Piperazine (1.2 equiv)

  • Solvent : Toluene

  • Acid Catalyst : Glacial acetic acid

  • Temperature : 50–55°C

  • Yield : 90%

Cyclization and Deprotection

The intermediate undergoes cyclization using Lawesson’s reagent, followed by deprotection to yield 1-methyl-4-phenyl-1H-pyrazolopyrimidine.

Key Steps

  • Cyclization : Lawesson’s reagent (1.5 equiv), THF, 70°C

  • Deprotection : Hydrobromic acid (48%), isopropyl alcohol, 70°C

  • Overall Yield : 80–85%

Crystallographic Validation and Structural Insights

Single-crystal X-ray diffraction of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine confirms a planar heterocyclic core with a dihedral angle of 5.29° between the pyrazole and phenyl rings. The crystal packing is stabilized by C–H···π interactions and N–H···O hydrogen bonds, as illustrated in Figure 1.

Crystallographic Data

  • Space Group : P2₁/c

  • Unit Cell Parameters :

    • a = 8.924 Å

    • b = 10.351 Å

    • c = 12.478 Å

    • β = 98.76°

Hirshfeld surface analysis quantifies intermolecular interactions, with H···H (64.2%), C···H (22.1%), and N···H (13.7%) contacts dominating the lattice.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Alkylation78–82Mild conditions, high purityRequires phase transfer catalyst
Chlorination-Hydrazinolysis70–75Scalable, uses inexpensive reagentsHandling POCl₃, moderate yield
Pd-Catalyzed Arylation65–70Regioselective, versatileHigh catalyst loading, costly ligands
Multi-Step Synthesis80–85High yield, robust intermediatesLengthy procedure, multiple purifications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-position of the pyrazolo[3,4-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution:

  • Chlorination : Treatment with POCl₃ and trimethylamine (TMA) converts hydroxyl groups at position 4 to chloro derivatives, enabling further functionalization .

  • Hydrazinolysis : Reaction with hydrazine hydrate replaces the 4-chloro group with a hydrazinyl moiety, forming intermediates for Schiff base synthesis .

Example Reaction:

4-Chloro derivativeNH2NH2,Δ4-Hydrazinyl derivative\text{4-Chloro derivative} \xrightarrow{\text{NH}_2\text{NH}_2, \Delta} \text{4-Hydrazinyl derivative}

Alkylation and Arylation

The N1-methyl group participates in alkylation/arylation under phase-transfer catalysis:

  • Methylation : Reacts with methyl iodide in DMF to yield 1,4-dimethyl derivatives (e.g., P1 ) .

  • Phenacyl Bromide Addition : Forms 4-phenacyl derivatives (e.g., P4 ) via SN2 mechanisms .

Key Data:

Alkylating AgentProductYield (%)Conditions
Methyl iodideP1 82DMF, RT, 24 h
Phenacyl bromideP4 75DMF, K₂CO₃, 12 h

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

  • Triazolopyrimidine Formation : Reaction with triethyl orthoformate or trifluoroacetic acid produces tricyclic derivatives (e.g., 6a–c ) .

  • Unexpected Cyclization : Treatment with phenyl isocyanate in pyridine yields pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine (11 ) instead of the anticipated carboxamide .

Mechanism:

Hydrazide intermediatePhNCOTriazolopyrimidine derivative\text{Hydrazide intermediate} \xrightarrow{\text{PhNCO}} \text{Triazolopyrimidine derivative}

Schiff Base Formation

The hydrazinyl group at position 4 condenses with carbonyl compounds:

  • Aromatic Aldehydes : Form Schiff bases (e.g., 5a–h ) under reflux with piperidine catalysis .

  • Acetylacetone : Produces open-chain Schiff base 6d via Knoevenagel condensation .

Example:

4-Hydrazinyl derivative+RCHOΔ,EtOHSchiff base\text{4-Hydrazinyl derivative} + \text{RCHO} \xrightarrow{\Delta, \text{EtOH}} \text{Schiff base}

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) to introduce aryl groups at position 3 .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines under Pd catalysis.

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Solvent: Dioxane/H₂O

  • Temperature: 80–100°C

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation and nitration:

  • Bromination : Selective para-bromination using Br₂ in acetic acid.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups for further reduction to amino derivatives.

Cycloaddition Reactions

The pyrazolo[3,4-d]pyrimidine core engages in [3+2] cycloadditions:

  • Azide-Alkyne Cycloaddition (CuAAC) : Propargyl derivatives react with azides to form triazoles .

Example:

Propargyl derivative+NaN3CuITriazole-linked analog\text{Propargyl derivative} + \text{NaN}_3 \xrightarrow{\text{CuI}} \text{Triazole-linked analog}

Acid/Base-Mediated Rearrangements

  • Ring Expansion : Strong acids (e.g., H₂SO₄) induce pyrimidine ring expansion to form quinazoline derivatives .

  • Hydrolysis : Alkaline conditions cleave the pyrimidine ring, yielding pyrazole-carboxylic acids .

Scientific Research Applications

Anticancer Activity

1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Broad-Spectrum Antitumor Activity: A study demonstrated that the compound showed potent inhibitory activity against multiple tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were notably low, indicating strong antiproliferative effects .
  • Induction of Apoptosis: Flow cytometric analysis revealed that treatment with this compound could significantly induce apoptosis in cancer cells at low concentrations. For instance, an IC50 of 2.24 µM was observed for A549 cells, which is considerably lower than that of doxorubicin, a commonly used chemotherapy agent .

Receptor Inhibition

The compound is also recognized for its role as an inhibitor of various receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).

Research Insights:

  • EGFR Inhibition: New derivatives of this compound have been synthesized specifically to target EGFR. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed effectiveness against mutant variants as well .
  • Mechanistic Studies: Molecular docking studies have elucidated the binding modes of these compounds to EGFR, suggesting their potential as effective inhibitors in cancer therapies targeting this pathway .

Additional Biological Activities

Beyond anticancer applications, this compound has shown promise in other therapeutic areas:

Antiparasitic and Antifungal Activities:

  • Recent studies have reported that derivatives of this compound exhibit strong antiparasitic and antifungal activities, making them candidates for further development in treating infectious diseases .

Inhibition of Other Kinases:

  • The compound has been explored for its ability to inhibit colony-stimulating factor 1 receptor (CSF-1R), which plays a crucial role in tumorigenesis and immune regulation within the tumor microenvironment. This suggests potential applications in glioblastoma treatment .

Summary Table of Biological Activities

ApplicationTargetIC50 RangeRemarks
AnticancerA549 (Lung Cancer)2.24 µMInduces apoptosis significantly at low concentrations
MCF-7 (Breast Cancer)1.74 µMStrong inhibitory effects compared to doxorubicin
Receptor InhibitionEGFR0.016 µMEffective against both wild-type and mutant variants
AntiparasiticVarious ParasitesVariableSignificant activity noted in recent studies
AntifungalVarious FungiVariablePotential candidates for infectious disease treatments
CSF-1R InhibitionGlioblastomaLow micromolarTargeting RTKs implicated in tumor progression

Mechanism of Action

The primary mechanism of action of 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDKs. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • N1 Substitution : Methyl or phenyl groups at N1 improve metabolic stability and binding affinity. Methyl derivatives (e.g., 1-methyl-4-phenyl) show enhanced π–π interactions compared to bulkier substituents .
  • C4 Functionalization: Chloro (e.g., ) or amino groups (e.g., ) at C4 modulate reactivity and bioactivity. Amino derivatives are potent xanthine oxidase inhibitors, while chloro groups serve as leaving groups for further derivatization.
  • C6 Modifications : Chloromethyl groups at C6 (e.g., ) introduce sites for nucleophilic substitution, enabling diversification into disubstituted analogs.

Anticancer Potential

  • This compound : Demonstrates antiproliferative activity by interfering with nucleotide metabolism. Its methyl and phenyl groups enhance membrane permeability .
  • Trifluoromethylphenyl Analogs : Increased lipophilicity improves binding to kinase targets, showing IC50 values <1 µM in leukemia cell lines .

Enzyme Inhibition

  • Xanthine Oxidase (XOD): 4-Amino derivatives (e.g., ) attenuate XOD activity more effectively than allopurinol, with reduced off-target effects.
  • Nucleic Acid Metabolism: 1-Methyl-4-aminopyrazolo[3,4-d]pyrimidine disrupts purine biosynthesis in Ehrlich ascites tumors, altering nucleotide pool sizes .

Physicochemical Properties

  • Solubility: Methyl and phenyl groups reduce aqueous solubility but enhance lipid bilayer penetration. Amino or hydroxyl substituents (e.g., ) improve solubility.
  • Stability : Chloro derivatives (e.g., ) are prone to hydrolysis, whereas sulfonyl or trifluoromethyl groups (e.g., ) enhance thermal and oxidative stability.

Biological Activity

1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (MPPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H10N4C_{12}H_{10}N_4 and features a fused bicyclic structure that combines elements of pyrazole and pyrimidine. The compound exhibits strong π–π stacking interactions and has been studied for its antitumor activity. Its unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Antitumor Activity

MPPP has shown promising results in inhibiting the growth of various cancer cell lines. In preclinical studies, it demonstrated significant antiproliferative effects against colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 22.7 to 40.75 µM, indicating effective potency compared to standard chemotherapeutic agents like sunitinib .

Table 1: Antiproliferative Activity of MPPP Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
MPPPHCT 11622.7High
MPPPHepG235.0Moderate
MPPPMCF-740.75High

The mechanism by which MPPP exerts its antitumor effects involves the inhibition of key kinases associated with cancer progression. Studies indicate that MPPP can inhibit Bruton’s tyrosine kinase (BTK), Src tyrosine kinase, and other related kinases, which are critical in signaling pathways that promote tumor growth and survival . Molecular docking studies have revealed that MPPP binds effectively to the active sites of these kinases, enhancing its potential as an anticancer agent.

Other Biological Activities

In addition to its antitumor properties, MPPP has been explored for its antimicrobial and antitubercular activities. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including MPPP, exhibit significant antibacterial effects against various pathogens . The structural features of MPPP contribute to its ability to interact with bacterial enzymes, potentially leading to the development of new antibiotics.

Corrosion Inhibition

Interestingly, MPPP has also been studied for its corrosion inhibition properties in mild steel exposed to hydrochloric acid environments. Its effectiveness as a corrosion inhibitor suggests potential industrial applications beyond medicinal uses .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of MPPP:

  • Antitumor Efficacy : In vitro studies demonstrated that MPPP derivatives significantly inhibited cell proliferation in various cancer types while exhibiting minimal cytotoxicity towards normal cells.
  • Molecular Interactions : Hirshfeld surface analysis and DFT calculations have provided insights into the intermolecular interactions between MPPP and DNA topoisomerase, a common target for anticancer drugs .
  • Structural Analysis : Crystallographic studies revealed the stacking interactions and dihedral angles within the compound's structure, providing a deeper understanding of how these factors influence biological activity .

Q & A

Q. What are the established synthetic methodologies for preparing 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

Methodological Answer: Synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives typically involve alkylation, condensation, and functionalization reactions. Key steps include:

  • Alkylation : Reacting intermediates with alkyl/aryl halides in dry acetonitrile under reflux (e.g., synthesis of N-(4-aryloxy)-derivatives via nucleophilic substitution) .
  • Urea/Thiourea Formation : Using aryl isocyanates/thiocyanates in dichloromethane to introduce urea/thiourea moieties (e.g., compounds 9a-d ) .
  • Esterification : Employing substituted benzoyl chlorides in dry benzene to form benzoate derivatives (e.g., compounds 10a-e ) .

Example Reaction Conditions Table:

Reaction TypeReagents/ConditionsTarget CompoundKey Purification StepsReference
AlkylationAlkyl halides, dry CH₃CN, reflux8a,bRecrystallization (CH₃CN)
Urea FormationAryl isocyanates, CH₂Cl₂, RT9a-dWashing (H₂O), recrystallization
EsterificationBenzoyl chlorides, dry benzene, reflux10a-eTrituration (ice H₂O), recrystallization

Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amines, C=O stretches at ~1700 cm⁻¹ for esters) .
  • ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming sulfanyl group placement in 1-methyl-4-methyl-sulfanyl derivatives) .

Key Spectral Data from Evidence:

  • Compound 8a : NH peak at δ 9.2 ppm (¹H NMR), C-O-C stretch at 1240 cm⁻¹ (IR) .
  • Crystal structure of 1-methyl-4-methyl-sulfanyl derivative: Bond angles and torsion angles confirm planar pyrazolo-pyrimidine core .

Q. What biological activities have been reported for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer: This scaffold exhibits diverse bioactivities, validated through in vitro and in silico studies:

  • Anticancer : Derivatives inhibit kinase targets (e.g., EGFR, VEGFR) via competitive ATP binding .
  • Antiviral : Activity against herpes simplex virus (HSV-1) via thymidine kinase inhibition .
  • Antimycobacterial : Efficacy against Mycobacterium tuberculosis (MIC values ≤ 12.5 µg/mL) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of N-substituted derivatives under varying conditions?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilicity in alkylation reactions .
  • Catalysis : Anhydrous K₂CO₃ improves urea/thiourea formation efficiency .
  • Temperature Control : Reflux (80–100°C) minimizes side reactions during cyclization steps .

Example Yield Optimization:

  • Compound 3 (pyrazolo[3,4-d]pyrimidin-4-one): 72% yield achieved via reflux in HCONH₂ for 10 hours .

Q. What strategies resolve spectral data contradictions between predicted and observed structures?

Methodological Answer:

  • X-ray Crystallography : Definitive proof of regiochemistry (e.g., distinguishing between N1 and N2 substitution patterns) .
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons (e.g., resolving overlapping aromatic signals) .
  • Computational Modeling : Compares experimental IR/NMR with DFT-calculated spectra to validate tautomeric forms .

Q. How to design new derivatives with enhanced target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance kinase inhibition .
    • Scaffold Hybridization : Conjugation with triazoles or piperazines improves solubility and bioavailability .
  • Molecular Docking : Prioritize derivatives with optimal binding to hydrophobic pockets (e.g., ATP-binding sites) .

Q. What safety considerations are critical during large-scale synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., benzoyl chlorides, isocyanates) .
  • Waste Management : Segregate halogenated byproducts for specialized disposal .

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